![molecular formula C12H10BrNO3 B7471557 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide](/img/structure/B7471557.png)
5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide
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Overview
Description
5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide, also known as BMF, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMF belongs to the furan class of compounds and contains a bromine atom, a furan ring, and a carboxamide group.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide has been shown to activate the caspase cascade, leading to apoptosis in cancer cells. 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide has also been found to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation. Furthermore, 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide has been shown to activate the Nrf2 signaling pathway, which regulates the expression of antioxidant genes and protects against oxidative stress.
Biochemical and Physiological Effects:
5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. Furthermore, 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide has been found to enhance the survival of neurons and improve cognitive function in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide also has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide. One potential direction is to explore the use of 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate the structure-activity relationship of 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide and its analogs to identify more potent and selective compounds. Furthermore, the development of novel drug delivery systems that can enhance the solubility and bioavailability of 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide could also be an area of future research.
Synthesis Methods
The synthesis of 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide involves the reaction of 5-bromo-3-furancarboxylic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide as a white solid with a melting point of 203-205°C.
Scientific Research Applications
5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide has been shown to exhibit anti-proliferative activity against cancer cells by inducing apoptosis and inhibiting cell cycle progression. 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide has shown neuroprotective effects by enhancing the survival of neurons and reducing oxidative stress.
properties
IUPAC Name |
5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-16-10-4-2-9(3-5-10)14-12(15)8-6-11(13)17-7-8/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVTZGLQWCMRIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=COC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide |
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